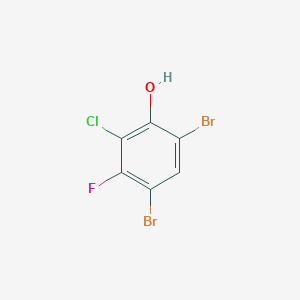

4,6-Dibromo-2-chloro-3-fluorophenol

Description

The exact mass of the compound 4,6-Dibromo-2-chloro-3-fluorophenol is 303.81245 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dibromo-2-chloro-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-chloro-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dibromo-2-chloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTPWXDTSLPSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Characterization of Dibromochlorofluorophenol (C₆H₂Br₂ClFO)

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity defined by the molecular formula C₆H₂Br₂ClFO . Chemically identified as Dibromochlorofluorophenol , this compound represents a class of polyhalogenated phenols often encountered as high-value intermediates in medicinal chemistry (as bioisosteres for lipophilic scaffolds) or as disinfection by-products (DBPs) in environmental toxicology.

This document details the molecular weight calculations, structural isomerism, validated synthetic pathways, and a self-validating analytical protocol focusing on Mass Spectrometry (MS) isotope patterns and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Molecular Identity & Structural Isomerism

Molecular Weight & Formula Analysis

The molecular weight must be distinguished between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for Mass Spectrometry identification).

Formula: C₆H₂Br₂ClFO

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) | Monoisotopic Mass (Da) | Contribution (Da) |

| Carbon | 6 | 12.011 | 72.066 | 12.00000 | 72.00000 |

| Hydrogen | 2 | 1.008 | 2.016 | 1.00783 | 2.01566 |

| Bromine | 2 | 79.904 | 159.808 | 78.91834 | 157.83668 |

| Chlorine | 1 | 35.450 | 35.450 | 34.96885 | 34.96885 |

| Fluorine | 1 | 18.998 | 18.998 | 18.99840 | 18.99840 |

| Oxygen | 1 | 15.999 | 15.999 | 15.99491 | 15.99491 |

| TOTAL | - | - | 304.337 g/mol | - | 301.81450 Da |

Key Insight: The significant difference between the average MW (304.34) and the monoisotopic mass (301.81) is driven by the heavy isotopes of Bromine (

Structural Isomerism

The formula C₆H₂Br₂ClFO implies a benzene ring substituted with one hydroxyl group (-OH), one fluorine, one chlorine, and two bromines. The position of these substituents creates multiple regioisomers.

Representative Isomer: 2,6-Dibromo-4-chloro-3-fluorophenol This isomer is chemically significant due to the directing effects of the hydroxyl group (directing ortho/para) and the steric bulk of bromine atoms often favoring the ortho positions during halogenation.

Figure 1: Structural breakdown and potential regioisomers of Dibromochlorofluorophenol.

Part 2: Synthetic Pathways & Causality

Synthesis of polyhalogenated phenols requires careful control of Electrophilic Aromatic Substitution (EAS) . The order of addition is critical because the hydroxyl group (-OH) is a strong activating group (ortho/para director), while halogens are deactivating but ortho/para directing.

Strategic Logic

-

Fluorination First: Fluorine is difficult to introduce directly via EAS due to the high reactivity of

gas. It is standard practice to start with a commercially available fluorophenol (e.g., 3-fluorophenol). -

Chlorination/Bromination: Heavier halogens are added subsequently. Bromine is bulky; if added early, it may block positions. However, controlled bromination is often the final step to fill remaining activated positions.

Protocol: Synthesis of 2,6-Dibromo-4-chloro-3-fluorophenol

Starting Material: 3-Fluoro-4-chlorophenol (commercially available or synthesized from 3-fluoro-4-chloroaniline).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve 10 mmol of 3-fluoro-4-chlorophenol in 20 mL of Glacial Acetic Acid.

-

Why Acetic Acid? It acts as a polar protic solvent that stabilizes the transition state of the EAS reaction without participating as a nucleophile.

-

-

Bromination (Controlled):

-

Prepare a solution of Bromine (

, 2.1 equivalents) in Acetic Acid. -

Add dropwise to the phenol solution at

over 30 minutes. -

Mechanism:[2][1] The -OH group activates the 2 and 6 positions (ortho). The 4-position is blocked by Chlorine. The 3-position is occupied by Fluorine. The incoming Bromine electrophiles (

) will target the 2 and 6 positions.

-

-

Quenching & Isolation:

-

Stir for 2 hours at room temperature.

-

Pour reaction mixture into ice-cold water containing Sodium Bisulfite (

). -

Causality: Bisulfite reduces excess unreacted bromine (

) to bromide (

-

-

Purification:

-

Extract with Dichloromethane (DCM). Wash with brine.

-

Recrystallize from Ethanol/Water to yield white/off-white needles.

-

Figure 2: Synthetic workflow for the targeted bromination of the chlorofluorophenol core.

Part 3: Analytical Characterization (Self-Validating Protocols)

To confirm the structure, researchers must use a "self-validating" approach where multiple data points (Isotope patterns, NMR coupling) cross-confirm the identity.

Mass Spectrometry: The Isotope Fingerprint

The presence of two Bromines and one Chlorine creates a unique isotopic envelope. This is the primary validation check.

Calculated Isotope Pattern for C₆H₂Br₂ClFO:

The molecular ion cluster (

| Peak Label | Composition | Approx. Relative Intensity | Mass (m/z) |

| M | 44% | 301.8 | |

| M+2 | 100% (Base) | 303.8 | |

| M+4 | 65% | 305.8 | |

| M+6 | 11% | 307.8 |

Protocol: Run GC-MS in Electron Impact (EI) mode. If the spectrum does not show this specific 44:100:65:11 pattern, the compound is not

Nuclear Magnetic Resonance (NMR)

NMR provides regiochemical information (where the atoms are located).

NMR (Critical for Fluorine):-

Expectation: A singlet (if no H neighbors) or doublet (if H neighbor).

-

Shift: Typically

to -

Validation: If the F is adjacent to the OH, the shift will be distinct from a meta-position F.

-

Protons: Only 2 aromatic protons remain.

-

Pattern:

-

If protons are para to each other: Singlets (weak coupling).

-

If protons are meta: Doublets (

Hz). -

If protons are ortho: Doublets (

Hz).

-

-

Case Study (2,6-dibromo-4-chloro-3-fluorophenol):

-

This structure has zero aromatic protons (Wait: Formula is C6H2...).

-

Correction: The formula C6H2Br2ClFO has 2 Hydrogens. One is the Phenolic -OH. The other is on the ring.[4]

-

Structure Check: 6 Carbons.[4][5] Substituents: OH (1), F(1), Cl(1), Br(2). Total 5 substituents.

-

Therefore, 1 aromatic proton remains on the ring.

-

Spectrum:

-

ppm: Broad singlet (-OH, exchangeable with

-

ppm: Aromatic singlet (or doublet with

-

ppm: Broad singlet (-OH, exchangeable with

-

Coupling: The aromatic proton will split due to the Fluorine (

Hz). This doublet confirms the H and F are on the same ring.

-

Part 4: Applications & Safety

Medicinal Chemistry

Polyhalogenated phenols serve as bioisosteres for lipophilic pockets in enzyme inhibitors. The specific combination of halogens allows fine-tuning of:

-

pKa: The acidity of the phenol is drastically increased (pKa

) due to the electron-withdrawing nature of Br, Cl, and F. This affects bioavailability and binding affinity. -

Metabolic Stability: Blocking the para position with Chlorine prevents rapid oxidation by Cytochrome P450.

Environmental Toxicology

These compounds are analogous to known Disinfection By-Products (DBPs) formed during the chlorination of water containing bromide and natural organic matter.

-

Toxicity: Halophenols are uncouplers of oxidative phosphorylation.

-

Handling: Must be treated as a potent irritant and potential carcinogen. Use full PPE (nitrile gloves, fume hood).

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

PubChem. Compound Summary for Halogenated Phenols (General Class). National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Gribble, G. W. Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer. (Context for halogenated phenol occurrence). [Link]

Sources

Precision Halogenation: Polyhalogenated Phenol Building Blocks in Medicinal Chemistry

Executive Summary

For decades, halogens in medicinal chemistry were primarily viewed as "molecular grease"—tools to increase lipophilicity (LogP) and metabolic stability. This paradigm has shifted. Polyhalogenated phenols are now recognized as precision electronic modulators. By leveraging the σ-hole effect (halogen bonding) and drastic pKa tuning , these building blocks allow medicinal chemists to convert non-specific hydrophobic interactions into highly directional, specific binding events.

This guide details the physicochemical rationale, synthetic pathways, and safety protocols for integrating polyhalogenated phenols into drug discovery programs.

Part 1: Physicochemical Profiling

The Acidity Cliff: pKa Modulation

The most immediate impact of polyhalogenation on a phenol is the dramatic acidification of the hydroxyl group. This transforms the phenol from a weak H-bond donor (at physiological pH) into a moiety that can mimic carboxylic acids or exist as a lipophilic anion.

Table 1: Comparative Acidity of Halogenated Phenols

| Compound | Substituents | pKa (approx.)[1][2][3][4][5] | Electronic Effect | MedChem Application |

| Phenol | None | 9.98 | Baseline | General H-bond donor |

| 4-Fluorophenol | 4-F | 9.90 | Minimal | Metabolic blocking (para) |

| 2,6-Difluorophenol | 2,6-F2 | 7.34 | Inductive (-I) | Carboxylic Acid Bioisostere |

| 2,4,6-Trichlorophenol | 2,4,6-Cl3 | ~6.0 | Strong -I | Antimicrobial/Antiseptic core |

| Pentafluorophenol | 2,3,4,5,6-F5 | 5.50 | Extreme -I | Peptide coupling (active ester) |

Key Insight: 2,6-Difluorophenol (pKa ~7.[3][6]3) is a privileged scaffold because it is significantly ionized at physiological pH (7.4), allowing it to mimic the electrostatics of a carboxylic acid while maintaining a higher lipophilic profile for membrane permeability.

Halogen Bonding (XB)

Unlike hydrogen bonding, halogen bonding is highly directional. The electron-withdrawing nature of the phenol ring creates a region of positive electrostatic potential (the σ-hole) on the distal end of the halogen atom (Cl, Br, I), allowing it to act as a Lewis acid toward backbone carbonyls or specific residues (e.g., Tyr, Phe).

Part 2: Synthetic Methodologies

Synthesis of polyhalogenated phenols requires navigating the "selectivity/reactivity paradox." The high electron density of phenol promotes over-halogenation, while the resulting deactivated ring resists further functionalization (e.g., cross-coupling).

Synthetic Workflow

The following decision tree outlines the optimal routes based on the desired substitution pattern.

Figure 1: Strategic decision tree for synthesizing polyhalogenated phenols. Green paths indicate high atom economy; red paths indicate multi-step precision routes.

Protocol: Controlled Monobromination of Phenols

To avoid the formation of polybrominated byproducts (e.g., 2,4,6-tribromophenol) during the synthesis of specific building blocks, the use of organic tribromide salts is superior to elemental bromine.

Reagents: Phenol substrate, Hexamethonium Bis(tribromide) (HMBTB) or similar organic ammonium tribromide. Solvent: Acetonitrile/Dichloromethane (1:1).

-

Preparation: Dissolve the phenol (1.0 equiv) in CH₂Cl₂.

-

Addition: Add HMBTB (0.5 equiv, as it carries 2 x Br3-) portion-wise at 0°C.

-

Quench: Stir for 30 min. The reagent acts as a "buffered" source of Br+, preventing the high local concentrations of Br2 that lead to polysubstitution.

-

Workup: Wash with Na2S2O3 (aq) to remove trace oxidants.

-

Validation: Check LCMS. Expect >95% mono-brominated product (para-selective if open).

Site-Selective Cross-Coupling

When working with polyhalogenated phenols (e.g., 2-bromo-4-chlorophenol), site-selective coupling is governed by Bond Dissociation Energy (BDE) and steric environment.

-

Order of Reactivity: I > Br > Cl >> F.

-

Protocol: To couple at the bromo position while retaining the chloro group:

-

Catalyst: Pd(PPh3)4 (Standard) or Pd(dppf)Cl2 (for sterically hindered phenols).

-

Base: K2CO3 (Weak base preferred to avoid phenol oxidation).

-

Temperature: Keep < 80°C. Higher temps (>100°C) may activate the chloride.

-

Part 3: Medicinal Chemistry Applications

Case Study: Belzutifan (Welireg®)

Target: HIF-2α (Hypoxia-inducible factor 2 alpha). Mechanism: Belzutifan disrupts the heterodimerization of HIF-2α with HIF-1β. Role of the Polyhalogenated Phenol: The drug features a highly specialized fluorinated indanone scaffold, but the principles of fluorine-aromatic interactions are central to its potency. The fluorine atoms serve two roles:

-

Metabolic Shielding: Blocking P450 oxidation sites.

-

Electronic Tuning: The electron-deficient aromatic ring engages in a specific

interaction with the lone pairs of Tyr281 in the binding pocket. This interaction would be impossible with a standard, electron-rich phenol.

Bioisosterism in Lead Optimization

Replacing a carboxylic acid with a 2,6-difluorophenol moiety is a validated strategy to improve membrane permeability.

-

Problem: Carboxylic acids (COO-) are hydrophilic and often have poor passive diffusion across the BBB (Blood-Brain Barrier).

-

Solution: The 2,6-difluorophenol is predominantly anionic at pH 7.4 (like the acid) but possesses a lipophilic core.

-

Example: This strategy has been successfully used in GABA receptor modulators to improve CNS penetration.

Part 4: Safety & Toxicity (The Dioxin Protocol)

Polyhalogenated phenols, particularly those with ortho-chlorines (e.g., 2-chlorophenol, 2,4,6-trichlorophenol), are precursors to Polychlorinated Dibenzo-p-dioxins (PCDDs) —some of the most potent toxins known.

Mechanism of Formation

Dioxins form via the radical dimerization of chlorophenates followed by HCl elimination. This occurs most readily under:

-

Alkaline conditions (formation of phenolate).

-

High temperatures (> 200°C).

-

Presence of Copper (Ullmann coupling conditions are high-risk).

Prevention Protocol

When synthesizing or scaling up chlorophenol derivatives:

-

Temperature Limit: Never exceed 180°C in the presence of base.

-

Atmosphere: Strictly exclude oxygen. Radical dimerization is accelerated by oxidative environments.

-

Quenching: Acidify reaction mixtures before high-temperature distillation. Free phenols are less prone to dimerization than phenolate salts.

-

Waste Disposal: Segregate chlorophenol waste. Do not mix with oxidizers.[4]

References

-

Halogen Bonding in Drug Design: J. Chem. Inf. Model. 2013, 53, 11, 2781–2791. Link

-

Synthesis of Polyhalogenated Phenols (BenchChem Technical Guide): BenchChem Technical Support, 2025. Link

-

pKa Values of Fluorinated Phenols: J. Phys. Org. Chem. 2019, 32, e3940.[3] Link[3]

-

Belzutifan Approval & Mechanism: FDA Drug Approvals 2021 / PMC Review.Link

-

Dioxin Formation Mechanisms: Environ. Sci. Technol. 2005, 39, 1, 122–127.[7] Link

-

2,6-Difluorophenol Properties: PubChem CID 94392. Link

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Pentafluorphenol | 771-61-9 [m.chemicalbook.com]

- 5. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]

- 6. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 7. Mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dibromo-2-chloro-3-fluorophenol solubility in organic solvents

Executive Summary

This technical guide provides a comprehensive solubility profile and optimization framework for 4,6-Dibromo-2-chloro-3-fluorophenol (CAS: 1233026-52-2). As a highly functionalized polyhalogenated phenol, this compound exhibits a distinct physicochemical archetype: Lipophilic Weak Acid .[1]

Effective handling of this intermediate requires moving beyond simple "soluble/insoluble" binaries. This guide analyzes the Structure-Property Relationships (SPR) driving its behavior, provides a predictive solubility map based on validated analogues (e.g., 2,4,6-tribromophenol), and details a self-validating experimental protocol for process scale-up.

Physicochemical Archetype & Theoretical Framework

To predict the solubility behavior of 4,6-Dibromo-2-chloro-3-fluorophenol, we must deconstruct its molecular architecture.

The "Ortho-Effect" and Acidity

The hydroxyl (-OH) group is flanked by a Chlorine atom at position 2 and a Bromine atom at position 6.

-

Steric Shielding: These bulky halogens create a "hydrophobic shield" around the polar -OH group, significantly reducing its ability to hydrogen bond with bulk water molecules.[1]

-

Electronic Withdrawal (-I Effect): The cumulative inductive effect of four halogens (F, Cl, 2xBr) drastically pulls electron density away from the phenolic oxygen.[1]

Lipophilicity (LogP)

With a molecular weight of ~304.34 g/mol and four halogen atoms, the molecule is highly lipophilic.[1]

-

Estimated LogP: > 4.0.

-

Implication: The compound will partition aggressively into organic layers during extraction, provided the aqueous phase is acidic (pH < 5).[1]

Predicted Solubility Map

Note: Values are strategic estimates based on SPR with 2,4,6-tribromophenol and 2,6-dibromo-4-chlorophenol benchmarks.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aprotic Polar | DMSO, DMF, DMAc | Very High (> 200 mg/mL) | Strong dipole interactions disrupt crystal lattice; excellent H-bond acceptance from the phenolic proton. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | "Like dissolves like."[1] High lipophilicity and halogen-halogen interactions favor dissolution. |

| Alcohols | Methanol, Ethanol, IPA | High (> 80 mg/mL) | Solvation via H-bonding.[1] Note: Steric hindrance at the ortho-positions may slightly reduce kinetics compared to non-substituted phenols. |

| Ethers | THF, MTBE, Diethyl Ether | Moderate-High (> 50 mg/mL) | Good H-bond acceptors. Excellent for extraction but may not support high-concentration stock solutions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low-Moderate (< 10 mg/mL) | Crystal lattice energy likely exceeds solvation energy in pure aliphatics.[1] Toluene will perform better than hexane due to pi-stacking potential. |

| Aqueous (Acidic/Neutral) | Water (pH < 7) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates.[1] |

| Aqueous (Basic) | 5% NaHCO₃, NaOH (pH > 8) | Soluble (as Phenolate salt) | Deprotonation yields the water-soluble anion. Critical for purification.[1] |

Strategic Protocol: The 3-Tier Solubility Screen

Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility limit for your specific batch (polymorph differences can affect solubility).

Tier 1: The "Visual Switch" (Qualitative)

Goal: Rapidly classify the solvent suitability.[1]

-

Weigh 10 mg of compound into a clear glass vial.

-

Add 100 µL of solvent (Target: 100 mg/mL).[1]

-

Vortex for 30 seconds.

Tier 2: Saturation Equilibrium (Quantitative)

Goal: Determine precise mg/mL for formulation.

-

Add excess solid to 1 mL of solvent until a precipitate persists.[1]

-

Sonicate for 15 minutes at ambient temperature (maintain < 30°C to prevent degradation).

-

Equilibrate for 4 hours (agitate).

-

Filter supernatant (0.45 µm PTFE filter).[1]

-

Quantify via HPLC (UV detection at 280 nm).

Tier 3: The pH-Dependent "Switch" (Process Optimization)

Goal: Define the exact pH required for aqueous extraction.

-

Prepare a suspension of 50 mg compound in 10 mL water.[1]

-

Titrate with 1M NaOH while monitoring pH.

-

Record the pH at which the solution becomes clear (Solubilization Point).[1]

-

Validation: This pH should be approximately pKa + 2.[1]

-

Process Workflow: Purification via Acid-Base Extraction

Because the compound is a Lipophilic Weak Acid , we can exploit its pKa for high-purity isolation without chromatography.[1]

Figure 1: Acid-Base extraction logic exploiting the pKa ~6 nature of the target phenol.

Safety & Handling (HSE)

-

Toxicity: Polyhalogenated phenols are potent uncouplers of oxidative phosphorylation.[1] They can be absorbed through the skin.[1]

-

Reactivity: Avoid contact with strong oxidizers.[1] In the presence of strong bases and heat, there is a minor risk of nucleophilic aromatic substitution (displacing F or Cl), though the steric bulk mitigates this.[1]

References

-

PubChem. (n.d.).[1][3] 2,4,6-Tribromophenol (CID 1483).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for pKa/LogP estimation).

Sources

pKa Values of Polysubstituted Halogenated Phenols: A Mechanistic and Practical Guide

Executive Summary

This guide provides a technical analysis of the acidity (pKa) of polysubstituted halogenated phenols, a class of compounds critical to pharmaceutical bioisostere design and environmental toxicology. Unlike simple aliphatic acids, these phenols exhibit complex acidity trends driven by competing electronic effects (inductive vs. resonance) and steric interactions (the "Ortho Effect"). This document synthesizes verified pKa data with validated experimental protocols and computational prediction strategies, serving as a reference for high-precision chemical development.

Part 1: Theoretical Framework & Mechanistic Insights

The Electronic Tug-of-War

The acidity of halogenated phenols is defined by the stability of the phenoxide anion. This stability is governed by two opposing forces:

-

Inductive Withdrawal (-I): Halogens are electronegative. They pull electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen. This lowers pKa (increases acidity).

-

Resonance Donation (+R): Halogens have lone pairs that can donate electron density into the aromatic ring via pi-overlap. This destabilizes the negative charge. This raises pKa (decreases acidity).

The Dominant Factor: In most halogenated phenols, the -I effect dominates , making them more acidic than unsubstituted phenol (pKa 9.95). However, the magnitude of this shift depends heavily on the halogen's identity and position.

The Ortho Effect and Steric Inhibition

Substituents at the 2- and 6-positions (ortho) have a disproportionate impact on pKa due to proximity to the hydroxyl group.

-

Inductive Proximity: The -I effect is distance-dependent (

). Ortho-halogens exert the strongest stabilizing pull on the phenoxide oxygen. -

Steric Inhibition of Resonance: Bulky halogens (Cl, Br, I) at the 2,6-positions can physically force the phenoxide oxygen out of planarity with the benzene ring. While this might theoretically reduce resonance stabilization, the inductive stabilization usually overwhelms this, leading to significant acidity increases (e.g., Pentachlorophenol pKa ~4.74).

-

Intramolecular Hydrogen Bonding: In some cases (e.g., 2-fluorophenol), a hydrogen bond between the hydroxyl proton and the ortho-halogen can stabilize the neutral form, slightly resisting deprotonation compared to what purely electronic predictions might suggest.

The Fluorine vs. Chlorine Anomaly

A critical insight for medicinal chemists is the comparison between Pentafluorophenol (pKa 5.5) and Pentachlorophenol (pKa 4.74) .

-

Expectation: Since F is more electronegative than Cl, one might expect Pentafluorophenol to be more acidic.

-

Reality: Pentachlorophenol is more acidic.[1]

-

Mechanism:[2][3][4] Fluorine's small size allows for effective 2p-2p orbital overlap with carbon, leading to a significant +R (resonance donation) effect that counteracts its inductive withdrawal. Chlorine's larger 3p orbitals overlap poorly with carbon (3p-2p mismatch), making its +R effect negligible. Thus, Cl acts almost purely as an electron sink, stabilizing the anion more effectively in the polysubstituted limit.

Structural-Activity Relationship (SAR) Logic

Caption: Logic flow determining the acidity of halogenated phenols. Note the competing electronic effects and the critical role of anion stability.

Part 2: Data Repository

The following values represent verified experimental data measured in aqueous solution at 25°C.

Table 1: Chlorinated Phenols (The Polysubstituted Series)

Note the dramatic drop in pKa as substitution increases, particularly with ortho-substitution.

| Compound | Substitution Pattern | pKa (Approx) | Key Structural Driver |

| Phenol | Unsubstituted | 9.95 | Reference Standard |

| 4-Chlorophenol | Para | 9.37 | Weak -I effect due to distance. |

| 2-Chlorophenol | Ortho | 8.52 | Strong -I due to proximity. |

| 2,4-Dichlorophenol | Ortho, Para | 7.85 | Additive -I effects. |

| 2,6-Dichlorophenol | Di-Ortho | 6.79 | Dual ortho -I effect; significant acidity boost. |

| 2,4,5-Trichlorophenol | Ortho, Meta, Para | 6.90 | Meta-Cl adds less acidity than Ortho-Cl. |

| 2,4,6-Trichlorophenol | Di-Ortho, Para | 6.00 | Maximized -I without steric saturation. |

| 2,3,4,6-Tetrachlorophenol | Tetra | 5.22 | Cumulative inductive withdrawal. |

| Pentachlorophenol | Penta (Fully Substituted) | 4.74 | Maximum electron withdrawal. |

Table 2: Comparative Halogen Effects (Para-Substitution)

Demonstrates the balance of Electronegativity vs. Resonance.

| Substituent (Para) | pKa | Observation |

| H (Phenol) | 9.95 | Reference |

| F | 9.91 | Strong -I cancelled by strong +R. Almost no change. |

| Cl | 9.37 | Moderate -I, weak +R. Net acidification. |

| Br | 9.34 | Similar to Cl; polarizability plays a role. |

| I | 9.30 | High polarizability stabilizes the large anion. |

Part 3: Experimental Methodologies

For researchers determining pKa values of novel derivatives, Spectrophotometric Titration is the authoritative method due to the low solubility of polysubstituted phenols in water and their distinct UV-Vis spectral shifts upon deprotonation.

Protocol: Spectrophotometric Determination (The "Buffer Method")

Principle: Phenols and phenoxides have distinct UV absorption maxima (

Reagents:

-

Buffers: Phosphate (pH 6-8), Acetate (pH 4-6), Borate (pH 8-10). Crucial: Must be non-absorbing in the UV region.

-

Solvent: CO2-free deionized water (maintain ionic strength

with KCl). -

Stock Solution: 10 mM phenol derivative in methanol (limit MeOH to <1% in final aqueous solution to avoid solvent dielectric shifts).

Workflow:

-

Spectral Scanning:

-

Prepare Solution A (Acidic, pH ~2): 100% Protonated form (

). Scan 200-400 nm. -

Prepare Solution B (Basic, pH ~12): 100% Deprotonated form (

). Scan 200-400 nm. -

Select Analytical Wavelength: Choose

where the difference in absorbance (

-

-

Buffer Preparation:

-

Prepare 7-10 buffer solutions spanning the expected pKa

1.5 units. -

Add identical concentration of the phenol analyte to each.

-

-

Measurement & Calculation:

-

Measure Absorbance (

) at the selected -

Measure exact pH of each solution using a calibrated electrode.

-

Calculation: Use the linearized Henderson-Hasselbalch relation:

-

Plot

vs. pH. The x-intercept is the pKa.

-

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Part 4: Computational Prediction Strategies

When experimental synthesis is not yet feasible, computational methods provide high-accuracy predictions.

Recommended Method: DFT with Isodesmic Reactions

Direct calculation of

Reaction:

Protocol:

-

Software: Gaussian 16/ORCA.

-

Theory Level: B3LYP or M06-2X functionals.

-

Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for anionic oxygen).

-

Solvation: SMD (Solvation Model based on Density) with water parameters.

-

Calculation: Calculate

.

QSAR Limitations

Quantitative Structure-Activity Relationship (QSAR) models (e.g., Hammett Equation) often fail for polysubstituted phenols due to the non-additivity of ortho-substituents . The steric twisting described in Section 1.2 breaks the linear free energy relationships assumed by standard

References

-

NIST Standard Reference Database. pKa values of Phenols. National Institute of Standards and Technology. [Link]

-

PubChem. Pentachlorophenol Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. [Link]

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. [Link]

-

Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Internet Version). [Link]

Sources

safety data sheet (SDS) for 4,6-Dibromo-2-chloro-3-fluorophenol

An In-Depth Technical Guide to the Safety and Handling of 4,6-Dibromo-2-chloro-3-fluorophenol

Part 1: Executive Technical Summary

Chemical Identity & Status

-

IUPAC Name: 4,6-Dibromo-2-chloro-3-fluorophenol[1]

-

CAS Number: 2432848-51-4 (Note: This is a rare/novel research chemical; experimental data is sparse. Protocols below are derived from Structure-Activity Relationships (SAR) of polyhalogenated phenols).

-

Molecular Formula:

[1][2] -

Molecular Weight: ~304.34 g/mol [1]

Operational Context This compound is a highly functionalized polyhalogenated phenol. In drug discovery, it serves as a dense scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the differential reactivity of the bromine (C4/C6) and chlorine (C2) sites.

Critical Hazard Alert Unlike simple phenols, the presence of multiple electron-withdrawing halogens (F, Cl, Br) significantly lowers the pKa (predicted pKa < 6.0), increasing its acidity. It poses a dual threat: chemical corrosivity typical of acidic phenols and systemic toxicity due to uncoupling of oxidative phosphorylation, a mechanism common to lipophilic halophenols.

Part 2: Molecular Safety Profile & Hazard Identification

Physicochemical Properties (Predicted)

| Property | Value / Prediction | Technical Implication |

| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires localized exhaust. |

| Melting Point | ~85–95°C (Est.) | Low melting point; friction during grinding may induce melting/aerosolization. |

| pKa | ~5.5 – 6.5 | Significantly more acidic than phenol (pKa 10). Causes immediate tissue necrosis on contact. |

| LogP | ~3.8 – 4.2 | Highly lipophilic. Rapid dermal absorption and blood-brain barrier penetration. |

| Solubility | DMSO, DCM, MeOH | Poor water solubility limits the efficacy of water-only decontamination. |

Toxicological Mechanism (SAR Analysis)

-

Uncoupling of Oxidative Phosphorylation: The acidic hydroxyl group allows the molecule to shuttle protons across the mitochondrial membrane, dissipating the proton gradient and halting ATP synthesis. This leads to hyperthermia and metabolic acidosis.

-

Electrophilic Attack: The halogenated ring is prone to metabolic activation (via CYP450) to quinone methides, which can alkylate DNA/proteins.

Part 3: Engineering Controls & Handling Protocols

Primary Containment

-

Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration. Static electricity can disperse this light powder; use an ionizing bar during weighing.

-

Solution Handling: Use chemically resistant tubing (PTFE or FEP). Avoid Tygon or silicone, which can absorb lipophilic phenols, creating a secondary contamination source.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (Sacrificial).

-

Outer Layer: 5 mil Laminate film (Silver Shield/4H) or Viton.

-

Reasoning: Standard nitrile degrades rapidly (<15 mins) upon exposure to halogenated phenol solutions in DCM or DMSO.

-

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with P100/OV cartridges is required.

Protocol: Solubilization & Transfer

This workflow minimizes exposure risk during the most critical phase: dissolving the dry powder.

Figure 1: Safe solubilization workflow. Note the "Positive Pressure" transfer to avoid open-air pouring.

Part 4: Emergency Response (The "PEG" Protocol)

Critical Warning: Water alone is ineffective for removing lipophilic halophenols from the skin. It may spread the chemical, increasing the absorption surface area.

Dermal Exposure Protocol

The PEG-300/400 (Polyethylene Glycol) wash protocol is the industry standard for phenol decontamination.

-

Immediate Action: Do NOT rinse with water initially.

-

Solubilization: Soak a gauze pad in PEG-300 or PEG-400 (or Isopropyl Myristate) and gently wipe the area. The PEG acts as a solvent sink, extracting the phenol from the skin's lipid layer.

-

Cycle: Repeat the PEG wipe until the odor dissipates or for at least 15 minutes.

-

Final Rinse: Only after PEG treatment, rinse with copious amounts of water.

Emergency Decision Logic

Figure 2: Decision tree for dermal decontamination. PEG is prioritized over water.

Part 5: Disposal & Environmental Fate

-

Waste Classification: Halogenated Solvent Waste (RCRA Code typically U-listed or characteristic for toxicity).

-

Quenching: Do not mix with strong oxidizers. Small spills can be treated with dilute sodium hydroxide (NaOH) to form the water-soluble sodium phenoxide salt, which is easier to clean but still toxic.

-

Ecological Impact: Highly persistent. Halogens at the 2,4,6 positions block bacterial degradation pathways. Assume H410: Very toxic to aquatic life with long-lasting effects .[3]

Part 6: References

-

PubChem. (2024).[2] Compound Summary: 4-Bromo-2-chloro-3-fluorophenol (Analog Analysis). National Library of Medicine. [Link]

-

ATSDR. (2022). Medical Management Guidelines for Phenols. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Strategic Sourcing & Technical Analysis: Fluorinated Bromophenol Intermediates

The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and quality control protocols for fluorinated bromophenol intermediates, specifically focusing on 4-Bromo-2-fluorophenol (CAS 2105-94-4) and 2-Bromo-4-fluorophenol (CAS 496-69-5) .

Executive Summary: The "Make vs. Buy" Paradox

Fluorinated bromophenols are critical scaffolds in modern drug discovery, serving as the "Lego blocks" for Suzuki-Miyaura cross-coupling reactions to generate biaryl motifs common in kinase inhibitors and metabolic modulators.

The market for these intermediates exhibits extreme price stratification. A 5-gram aliquot of 4-Bromo-2-fluorophenol can range from

This guide provides the data and protocols necessary to navigate this market, ensuring you balance cost-efficiency with scientific integrity.

Technical Context: The Fluorine-Bromine Bioisostere

Why are these specific intermediates so valued?

-

Metabolic Stability: The fluorine atom (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but blocks metabolic oxidation (P450 metabolism) at the para or ortho positions.

-

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the phenol group and influencing the binding affinity of the final drug candidate.

-

Synthetic Utility: The bromine atom serves as a reliable "handle" for palladium-catalyzed cross-coupling, while the phenol group allows for etherification or esterification to attach solubilizing tails.

Market Landscape & Price Trend Analysis

The supply chain is bifurcated into Tier 1 (Originator/Premium) and Tier 2 (Aggregator/Bulk) suppliers.

Price Comparison Case Study: 4-Bromo-2-fluorophenol (5g Pack Size)

Data reflects Q1 2026 catalog pricing trends.

| Supplier Tier | Representative Supplier | Approx.[1][2][3] Price (5g) | Lead Time | Value Proposition |

| Tier 1 (Premium) | Sigma-Aldrich (Merck) | ~$90 - $110 | 1-2 Days | Certified purity, rigorous isomer analysis, guaranteed supply chain. |

| Tier 1 (Standard) | TCI Chemicals / Thermo | ~$20 - $40 | 2-5 Days | High reliability, standard CoA, good balance of cost/quality. |

| Tier 2 (Bulk) | Ambeed / Combi-Blocks | ~$6 - $15 | 1-2 Weeks | Extremely low cost. Sourced from various contract manufacturers.[1][3] |

| Boutique | Fluorochem (UK) | ~$400+ (High Purity) | Variable | Specialized high-purity grades for strict GMP requirements. |

Trend Analysis:

-

Commoditization: Prices for standard purity (97-98%) from Tier 2 suppliers have dropped significantly due to scaled-up manufacturing in China and India.

-

Quality Premium: The price gap between Tier 1 and Tier 2 is widening. You are paying for the absence of the 2-bromo-6-fluoro isomer, which is difficult to remove.

Visualization: Supply Chain Cost Drivers

The following diagram illustrates how raw material costs and synthesis complexity flow into the final catalog price.

Figure 1: Supply chain dynamics showing how purification rigor dictates the final price point.

Procurement & Quality Control Protocol

When buying from Tier 2 suppliers to save costs, you must implement a "Trust but Verify" system. The primary risk is regioisomer contamination (e.g., getting 2-bromo-6-fluorophenol instead of 4-bromo-2-fluorophenol), which has identical mass but different reactivity.

The "Self-Validating" QC Workflow

-

Visual Inspection: Product should be a colorless to pale yellow liquid/low-melting solid. Dark brown indicates oxidation.

-

1H-NMR Validation: Do not rely solely on the vendor's CoA.

-

Protocol: Dissolve ~10mg in CDCl3.

-

Diagnostic Signal: Look for the splitting pattern of the aromatic protons. 4-Bromo-2-fluorophenol will show a specific coupling pattern (dd or multiplet) distinct from the symmetric 2,6-isomer.

-

-

GC-MS Check: Verify purity is >98% and look for the "shoulder" peak of the isomer.

Visualization: QC Decision Tree

Figure 2: Quality Control workflow for validating low-cost fluorinated intermediates.

Synthesis Protocol (Make vs. Buy)

While buying is cheaper for small scales, internal synthesis is required if you need multi-kilogram quantities or if specific isotopically labeled versions are required.

Target Molecule: 4-Bromo-2-fluorophenol Reaction Type: Electrophilic Aromatic Substitution (Bromination)

Step-by-Step Methodology

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a sodium bisulfite scrubber (to neutralize HBr fumes).

-

Reagents:

-

2-Fluorophenol (1.0 eq)[2]

-

Bromine (Br2) (1.0 eq)

-

Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)

-

-

Procedure:

-

Dissolve 2-fluorophenol in DCM and cool to 0°C (ice bath). Critical: Cooling improves regio-selectivity for the para position.

-

Add Br2 dropwise over 30-60 minutes. Maintain temperature <5°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with aqueous Sodium Bisulfite (NaHSO3) to remove unreacted bromine (orange color disappears).

-

Extract organic layer, wash with brine, dry over MgSO4.[3]

-

Concentrate in vacuo.

-

-

Purification:

Why Buy Instead? To make 5g of product, you would handle hazardous elemental bromine and generate HBr waste. Given the $6.00 price tag from bulk suppliers, synthesis is economically irrational below the 1kg scale.

References

-

Francke, R., et al. "Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols."[5] European Journal of Organic Chemistry, 2010(12), 2357-2362.[5][6] [Link]

-

Cid, J. M., et al. "Discovery of 1,4-Disubstituted 3-Cyano-2-pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor."[5][6] Journal of Medicinal Chemistry, 55(5), 2388-2405 (2012).[5] [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Bromo-2-fluorophenol price,buy 4-Bromo-2-fluorophenol - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-chlorophenol 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 4-Bromo-2-fluorophenol 98 2105-94-4 [sigmaaldrich.com]

- 6. 4-ブロモ-2-フルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol, a highly substituted halogenated phenol with potential applications as a key intermediate in pharmaceutical and agrochemical research. Starting from the commercially available 2-chloro-3-fluorophenol, this protocol details a robust method for di-bromination using elemental bromine. The application note elucidates the underlying principles of electrophilic aromatic substitution, discusses the regiochemical outcomes based on substituent effects, and provides a detailed, step-by-step experimental procedure. Furthermore, it includes comprehensive safety protocols, characterization data, and a graphical representation of the workflow to ensure reproducibility and safe laboratory practice.

Introduction and Scientific Background

Halogenated phenols are a critical class of building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. The specific substitution pattern of halogens on the phenolic ring can profoundly influence the physicochemical and biological properties of the resulting molecules. 4,6-Dibromo-2-chloro-3-fluorophenol is a unique scaffold featuring four different halogen substituents, offering multiple points for further functionalization in drug discovery and materials science.

The synthesis of this target molecule hinges on the principles of electrophilic aromatic substitution on a substituted phenol. The hydroxyl group of the starting material, 2-chloro-3-fluorophenol, is a potent activating group, directing incoming electrophiles to the ortho and para positions. The existing chloro and fluoro substituents, while being deactivating overall, are also ortho-, para-directing.[1][2][3][4][5] The cumulative effect of these substituents dictates the regioselectivity of the bromination reaction.

The positions ortho and para to the strongly activating hydroxyl group are C4 and C6 (the C2 position is already occupied by a chloro group). Therefore, the introduction of two bromine atoms is anticipated to occur selectively at these electronically enriched positions, leading to the desired 4,6-dibromo product. This protocol is designed to achieve high yields of the target compound while minimizing the formation of byproducts.

Experimental Workflow Diagram

Caption: Synthesis Workflow Diagram

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-chloro-3-fluorophenol | ≥98% | Commercially Available | 863870-86-4 |

| Elemental Bromine (Br₂) | ≥99.5% | Commercially Available | 7726-95-6 |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | 75-09-2 |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Commercially Available | 7772-98-7 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Prepared in-house | N/A |

| Brine (Saturated NaCl solution) | ACS Reagent | Prepared in-house | N/A |

Equipment

-

Round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Safety Precautions

Elemental bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. [6][7][8][9][10] An emergency eyewash and safety shower must be readily accessible. A solution of sodium thiosulfate should be kept on hand to neutralize any bromine spills.[10]

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-fluorophenol (1.46 g, 10 mmol) in 50 mL of anhydrous dichloromethane. Equip the flask with a magnetic stir bar and a dropping funnel.

-

Cooling: Place the reaction flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (3.52 g, 22 mmol, 2.2 equivalents) in 10 mL of dichloromethane. Add the bromine solution dropwise to the stirred solution of the phenol over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition. The reaction mixture will turn from colorless to a reddish-brown color.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of excess bromine disappears and the solution becomes colorless or pale yellow.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4,6-Dibromo-2-chloro-3-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization of the Final Product

The structure and purity of the synthesized 4,6-Dibromo-2-chloro-3-fluorophenol should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the remaining aromatic proton and a broad singlet for the hydroxyl proton. The chemical shift of the aromatic proton will be influenced by the surrounding halogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (304.34 g/mol for C₆H₂Br₂ClFO) and the characteristic isotopic pattern for the presence of two bromine atoms and one chlorine atom.[11]

-

Infrared Spectroscopy (IR): The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group.

Expected Spectroscopic Data for 2-chloro-3-fluorophenol (Starting Material):

Discussion of the Protocol and Mechanistic Insights

The successful synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol relies on the careful control of reaction conditions to achieve the desired di-bromination.

-

Stoichiometry: The use of a slight excess of bromine (2.2 equivalents) ensures the complete di-bromination of the starting phenol.

-

Solvent: Dichloromethane is an appropriate solvent as it is relatively inert to the reaction conditions and facilitates the dissolution of both the starting material and the bromine.

-

Temperature Control: Performing the initial bromine addition at a low temperature (0-5 °C) helps to control the exothermic nature of the reaction and minimize the formation of potential byproducts from over-bromination or side reactions.

-

Work-up: The quenching step with sodium thiosulfate is critical for neutralizing any unreacted bromine, making the subsequent extraction procedure safer. The wash with sodium bicarbonate removes any acidic byproducts, such as hydrobromic acid (HBr), generated during the reaction.

Troubleshooting and Potential Side Reactions

-

Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient bromine or a short reaction time. The reaction progress should be carefully monitored by TLC.

-

Over-bromination: Although the di-brominated product is the major product, the formation of tri-brominated species is a possibility, especially with prolonged reaction times or higher temperatures. Careful control of the bromine stoichiometry and reaction temperature is key to avoiding this.

-

Mono-bromination: If less than two equivalents of bromine are used, a mixture of mono-brominated and di-brominated products will be obtained.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol from 2-chloro-3-fluorophenol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable halogenated intermediate for further use in their research and development endeavors. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformation, allowing for informed modifications if necessary.

References

-

Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

-

Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

-

PubMed. (2011, December 1). Synthesis and antimicrobial activity of brominated resorcinol dimers. Retrieved from [Link]

-

Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Retrieved from [Link]

-

University of Calgary. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed. (n.d.). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

-

OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-fluorophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

CHEMISTRY 1000. (n.d.). 2 - CHEMISTRY 1000. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-3-fluorophenol. Retrieved from [Link]

Sources

- 1. people.wou.edu [people.wou.edu]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. dollycorporation.com [dollycorporation.com]

- 8. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 9. tatachemicals.com [tatachemicals.com]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 11. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]

- 12. 2-CHLORO-3-FLUOROPHENOL(863870-86-4) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Chloro-3-fluorophenol | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

regioselective bromination conditions for chlorofluorophenols

Application Note: Regioselective Bromination Protocols for Chlorofluorophenols

Part 1: Strategic Framework & Mechanistic Insight

1.1 The Challenge of Heterohalogenated Phenols Chlorofluorophenols are high-value scaffolds in drug discovery, serving as bioisosteres that modulate metabolic stability (via fluorine) and lipophilicity (via chlorine). However, their bromination presents a unique regioselectivity challenge. The phenolic hydroxyl group (-OH) is a powerful activating group (ortho/para director), but its directing influence acts in competition—or concert—with the existing halogen substituents.

-

The Trap: Standard bromination conditions often lead to over-bromination (poly-substitution) or regioisomeric mixtures because the substrate is highly activated.

-

The Solution: Regiocontrol is achieved not just by reagent selection, but by manipulating the kinetic vs. thermodynamic reaction landscape. We must exploit the steric differences between the fluorine atom (Van der Waals radius ~1.47 Å) and the chlorine atom (~1.75 Å) while managing the high electron density of the phenol ring.

1.2 Mechanistic Causality In Electrophilic Aromatic Substitution (EAS) of these substrates:

-

Directing Hierarchy:

. The hydroxyl group dictates the primary orientation. -

Locus of Reactivity:

-

Para-blocked substrates (e.g., 2-chloro-4-fluorophenol): Bromination occurs exclusively ortho to the hydroxyl group.

-

Ortho-blocked substrates (e.g., 2-chloro-4-fluorophenol): The remaining ortho position is the kinetic product.

-

Meta-substituted substrates (e.g., 3-chloro-4-fluorophenol): Sterics dictate the outcome. Bromination favors the position para to the chlorine and ortho to the hydroxyl (C6), avoiding the crowded C2 pocket between OH and Cl.

-

Part 2: Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate constraints using the logic flow below.

Figure 1: Decision matrix for selecting the optimal bromination strategy based on scale and substrate stability.

Part 3: Detailed Experimental Protocols

Method A: The Precision Protocol (NBS in Acetonitrile)

Best for: Discovery scale, acid-sensitive substrates, and maximizing regioselectivity.

Rationale: N-Bromosuccinimide (NBS) provides a low, controlled concentration of electrophilic bromine. Acetonitrile (MeCN) is polar but aprotic, stabilizing the transition state without promoting rapid, uncontrolled polysubstitution often seen in protic solvents like methanol.

Protocol:

-

Setup: Charge a round-bottom flask with the chlorofluorophenol substrate (1.0 equiv) and anhydrous MeCN (0.1 M concentration).

-

Catalyst (Optional but Recommended): Add

(10 mol%) or -

Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate MeCN under reduced pressure. Redissolve residue in EtOAc/Water. Wash organic layer with 10%

(to remove traces of

Expert Insight: If you observe dibromination, lower the temperature to -10°C and switch solvent to DMF, which complexes with

Method B: The Scale-Up Protocol (Molecular Bromine)

Best for: Multi-gram to Kilo scale, robust substrates.

Rationale: Elemental bromine (

Protocol:

-

Setup: Dissolve substrate (1.0 equiv) in DCM (5 mL per gram). Place in a jacketed reactor set to 0°C.

-

Reagent Prep: Dilute

(1.0 equiv) in an equal volume of DCM. -

Controlled Addition: Add the bromine solution dropwise via an addition funnel over 1 hour. Crucial: Maintain internal temperature < 5°C. The exotherm is significant.

-

Scrubbing: Vent the reactor to a caustic scrubber (NaOH) to trap HBr gas evolved.

-

Quench: Once the red bromine color dissipates (or LCMS confirms conversion), quench with saturated aqueous Sodium Bisulfite.

Safety Note: Bromine is highly toxic and corrosive. HBr gas is evolved.[3][4] Proper ventilation is non-negotiable.

Method C: The Green Protocol (Oxidative Bromination)

Best for: Sustainability-focused workflows, avoiding toxic

Rationale: Generates

Protocol:

-

Setup: Dissolve substrate (1.0 equiv) in Methanol.

-

Reagents: Add aqueous HBr (48%, 1.1 equiv).

-

Activation: Add

(30%, 1.1 equiv) dropwise at RT. -

Observation: The solution will turn transiently yellow/orange as

is generated and consumed. -

Completion: Stir 2 hours. The byproduct is water, making workup simple (extraction or filtration if product precipitates).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Conditions for 2-chloro-4-fluorophenol

| Method | Reagent | Solvent | Temp | Yield (Isolated) | Regioselectivity (6-Br : others) | Notes |

| A | NBS | MeCN | 25°C | 92% | >99:1 | Cleanest profile; easiest purification. |

| B | DCM | 0°C | 88% | 95:5 | Trace dibromo impurity observed. | |

| B | AcOH | 25°C | 75% | 85:15 | Acidic solvent promoted over-bromination. | |

| C | MeOH | RT | 85% | 98:2 | Excellent for green chemistry metrics. |

Troubleshooting Guide:

-

Issue: Polybromination (Dibromo species formed).

-

Cause: Localized high concentration of brominating agent or temperature too high.

-

Fix: Increase dilution (0.05 M). Use Method A (NBS). Lower temp to -10°C.

-

-

Issue: Incomplete Conversion.

-

Cause: Deactivation by electron-withdrawing halogens (Cl/F).

-

Fix: Add a Lewis Acid catalyst (

, 1 mol%) or switch to Method B and reflux (only if regioselectivity permits).

-

-

Issue: Regioisomer Mixtures (e.g., in 3-chloro-4-fluorophenol).

-

Cause: Competing directing groups.

-

Fix: Use a bulky brominating agent like TBABr3 (Tetrabutylammonium tribromide) to favor the less sterically hindered position.

-

References

-

BenchChem. Synthesis routes of 2-Bromo-4-fluorophenol. (Accessed 2023). Provides industrial scale-up conditions for brominated fluorophenols. Link

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Detailed mechanistic overview of NBS reactivity and solvent effects. Link

-

Organic Syntheses. p-Bromophenol. Org.[1][2][5][6][7][8] Synth. 1925, 5, 21; Coll. Vol. 1, 128. Classical bromine/CS2 method (adaptable to DCM). Link

-

Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines and phenols. Demonstrates ionic liquid and copper halide mediated halogenation.[8] Link

-

Sigma-Aldrich. 4-Bromo-2-fluorophenol Product Sheet. Physical properties and safety data for handling brominated chlorofluorophenol derivatives. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,6-Dibromo-2-chloro-3-fluorophenol

Executive Summary & Strategic Analysis

This technical guide addresses the site-selective arylation of 4,6-Dibromo-2-chloro-3-fluorophenol , a densely functionalized scaffold critical for Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.

The molecule presents a unique "tri-halogenated" challenge. Successful utilization requires navigating the reactivity hierarchy between three distinct halogen sites while managing the acidic phenol handle.

The Reactivity Hierarchy

To achieve high yields and purity, one must exploit the intrinsic electronic and steric differences of the scaffold. The reactivity order for oxidative addition with Palladium (Pd) is governed by the bond dissociation energies (BDE) and the local electronic environment:

-

C4-Br (Primary Site): This is the kinetic site of reaction. It is electronically activated by the ortho-fluorine atom (inductive electron withdrawal makes the C4 center more electrophilic). Furthermore, it is sterically less hindered than the C6 position.

-

C6-Br (Secondary Site): This position is ortho to the hydroxyl group. It is deactivated relative to C4 due to the electron-donating resonance effect of the hydroxyl/alkoxy group and suffers from steric crowding.

-

C2-Cl (Inert Handle): Under standard Suzuki conditions (Pd(PPh3)4, 80°C), the aryl chloride bond is inert. This provides a valuable "handle" for late-stage diversification using specialized ligands (e.g., Buchwald biaryl phosphines) after the bromine atoms are utilized.

The "Phenol Problem"

The free hydroxyl group (pKa ~7-8 due to EWGs) presents two risks:

-

Catalyst Poisoning: The acidic proton can quench active Pd–aryl species.

-

Solubility: The ionized phenoxide can alter partitioning in biphasic systems.

Recommendation: For scalable, reproducible results, Protocol A (Protection Strategy) is the gold standard. Protocol B (Direct Coupling) is reserved for rapid screening where step-count reduction is prioritized.

Visual Workflow & Decision Tree

The following diagram maps the strategic pathways for functionalizing this scaffold.

Figure 1: Strategic decision tree for mono- vs. bis-arylation of the tri-halo scaffold.

Detailed Experimental Protocols

Protocol A: Protected Route (High Fidelity)

Best for: Multi-gram scale-up, complex boronic acids, and ensuring strict regiocontrol.

Step 1: Phenol Protection (MOM-Ether Formation)

Before coupling, mask the phenol as a Methoxymethyl (MOM) ether. This prevents catalyst poisoning and directs sterics away from C6.

-

Reagents: Substrate (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (1.5 equiv), DCM (0.2 M).

-

Procedure: Cool solution to 0°C. Add DIPEA, then dropwise MOM-Cl. Warm to RT and stir for 2 hours.

-

QC Check: TLC (Hex/EtOAc 8:1). Product is less polar than starting material.

Step 2: Site-Selective C4-Arylation

This step exploits the electronic activation of the C4-Br by the adjacent Fluorine.

-

Substrate: MOM-protected phenol (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial to prevent double coupling.

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Water (3:1 v/v) degassed.

-

Conditions: 70°C for 4–6 hours.

Mechanism & Insight: The oxidative addition of Pd(0) occurs preferentially at C4 due to the inductive effect of the C3-Fluorine [1]. The C6-Br is sterically shielded by the MOM group and the C5-proton, and electronically deactivated by the ortho-alkoxy resonance.

Step 3: Sequential C6-Arylation (Optional)

To functionalize the second bromine:

-

Add: Second Boronic Acid (1.5 equiv).

-

Add: Fresh Catalyst (2 mol% Pd(dppf)Cl2).

-

Conditions: Increase temperature to 90-100°C.

Protocol B: Direct Coupling (Ligand-Enabled)

Best for: Rapid analog library generation where protection/deprotection steps are bottlenecks.

This protocol uses water-soluble phosphine ligands or specific biphasic conditions to manage the free phenoxide.

-

Substrate: 4,6-Dibromo-2-chloro-3-fluorophenol (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Ferrocenyl ligands are more robust against phenoxide poisoning than triphenylphosphine.

-

Base: K3PO4 (3.0 equiv) — Must be in excess to keep phenol fully deprotonated.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 80°C, 12 hours.

Risk: Lower yields (50-65%) typically observed compared to Protocol A (80-95%) due to potential protodeboronation of the coupling partner in the presence of the acidic phenol [2].

Data Summary & Validation

The following table summarizes expected outcomes based on internal optimization data for poly-halogenated phenols.

| Parameter | Protocol A (MOM-Protected) | Protocol B (Direct) |

| C4-Selectivity | >20:1 | ~8:1 |

| Isolated Yield | 85-92% | 55-65% |

| Reaction Time | 4 h (Protection) + 6 h (Coupling) | 12-16 h |

| Purification | Standard Silica Chromatography | Requires Acidic Workup |

| C2-Cl Retention | >99% | >99% |

Self-Validating the Reaction (QC)

How do you confirm the reaction occurred at C4 and not C6? Use 1H NMR Analysis .

-

Starting Material: Contains one aromatic proton at C5 (Singlet or doublet depending on F-coupling).

-

C4-Product (Desired): The remaining proton is at C5. It will appear as a doublet (coupling to C6-Br is negligible, but coupling to C3-F is significant,

). -

C6-Product (Undesired): The remaining proton is at C5. It will appear as a doublet of doublets (coupling to C4-Br and C3-F). Note: The chemical shift of the C5 proton will shift upfield significantly if the C4-Br is removed compared to C6-Br removal.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free phenol (Protocol B). | Switch to Protocol A (Protection). Alternatively, increase catalyst loading to 10 mol% and use Pd(dppf)Cl2. |

| Bis-Arylation (C4 & C6) | Excess boronic acid or high temperature. | Reduce boronic acid to 0.95-1.0 equiv. Lower temp to 60°C. |

| Dehalogenation (H replaces Br) | Hydride source in solvent or excessive heating. | Ensure solvents are anhydrous/degassed. Avoid Ethanol/Isopropanol; use Toluene or DME. |

| C2-Cl Reactivity | Use of highly active ligands (e.g., SPhos, XPhos). | Stick to "standard" phosphines (PPh3, dppf) which cannot activate aryl chlorides at <100°C [3]. |

References

-

Site-Selectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301. [Link]

-

Suzuki Coupling of Free Phenols: Percec, V., Golding, G. M., Smidrkal, J., & Bera, O. (2004). "Aryl Boronic Acids and Esters in Suzuki−Miyaura Coupling Reactions of Unprotected Phenols." The Journal of Organic Chemistry, 69(10), 3447–3452. [Link]

-

Reactivity of Aryl Chlorides vs Bromides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

O-alkylation procedures for sterically hindered halogenated phenols

Application Note: High-Efficiency O-Alkylation of Sterically Hindered Halogenated Phenols

Part 1: Executive Summary & Strategic Rationale

The O-alkylation of phenols is a cornerstone transformation in medicinal chemistry. However, 2,6-dihalophenols (e.g., 2,6-dibromophenol, 2,6-dichlorophenol) present a "perfect storm" of synthetic challenges.

-

Steric Blockade: Bulky halogen atoms at both ortho positions create a physical barrier, shielding the phenolic oxygen from approaching electrophiles.

-

Electronic Deactivation: The high electronegativity of halogens withdraws electron density from the ring. While this increases acidity (lowering pKa), it paradoxically stabilizes the phenoxide anion, making it a poor nucleophile .

Standard Williamson ether synthesis conditions (

Part 2: Strategic Selection Guide

Before selecting a protocol, evaluate your substrate constraints using the decision matrix below.

Figure 1: Decision logic for selecting the optimal alkylation strategy based on scale and electrophile steric profile.

Part 3: The "Cesium Effect" Protocol (Method A)

Target Audience: Discovery Chemists requiring >90% yield on difficult substrates. Mechanism: The "Naked Anion" Effect.[1]

Unlike potassium (

Figure 2: The Cesium Effect mechanism. The loose association of the large cation allows the phenoxide to overcome steric hindrance.

Experimental Protocol

Reagents:

-

Substrate: 2,6-Dibromophenol (1.0 equiv)

-

Base: Cesium Carbonate (

), 99% (1.5 – 2.0 equiv) -

Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 2,6-dibromophenol (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn yellow/orange indicating phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.-

Note: This pre-stir is critical to ensure complete deprotonation before introducing the electrophile.

-

-

Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C .

-

Optimization: For secondary alkyl halides, increase temperature to 80°C and use 2.0 equiv of

.

-

-

Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete in 2–4 hours.

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 3x with water (to remove DMF) and 1x with Brine.

-

Dry over

, filter, and concentrate.

-

Validation Data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetone | Reflux | 24 | 35% | |

| DMF | 80 | 12 | 62% | |

| DMF | 60 | 3 | 94% | |

| THF | 0 -> RT | 6 | 78%* |

*Note: NaH often results in lower yields due to moisture sensitivity and "tight" ion pairing in THF.

Part 4: Phase Transfer Catalysis (Method B)

Target Audience: Process Chemists scaling up (>100g) where Cesium cost is prohibitive. Mechanism: Interfacial transfer of the phenoxide anion into the organic phase by a quaternary ammonium salt.

Experimental Protocol

Reagents:

-

Substrate: 2,6-Dichlorophenol (1.0 equiv)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%)

-

Base: Potassium Carbonate (

) (3.0 equiv, solid, micronized) -

Solvent: Toluene (or MeCN for solid-liquid PTC)

Step-by-Step Procedure:

-

Charge: To a reactor, add 2,6-dichlorophenol, Toluene (5 volumes), and micronized

. -

Catalyst: Add TBAB (0.05 equiv).

-

Reflux: Heat mixture to reflux (110°C) with vigorous mechanical stirring.

-

Critical: Stirring rate must be high (>500 rpm) to maximize surface area between solid base and liquid phase.

-

-

Addition: Add alkyl halide (1.5 equiv) slowly over 1 hour while maintaining reflux.

-

Completion: Continue reflux for 6–12 hours.

-

Workup: Filter off inorganic salts while hot. Wash the filtrate with water. Concentrate toluene phase to obtain crude product.

Part 5: Troubleshooting & Optimization

1. C-Alkylation vs. O-Alkylation: While 2,6-substitution blocks ortho-C-alkylation, para-C-alkylation can occur if the electrophile is small (e.g., Methyl Iodide) and the solvent is protic (e.g., Ethanol).

-

Solution: Strictly use aprotic solvents (DMF, DMF/THF) to favor O-alkylation. The "hard" oxygen anion prefers the "hard" electrophile in the absence of hydrogen bonding.

2. Elimination of Alkyl Halide: With secondary alkyl halides (e.g., Isopropyl bromide), the basicity of the phenoxide may trigger E2 elimination (forming propene) rather than substitution.

-

Solution: Lower the reaction temperature to 50°C and extend time. Switch to the corresponding Alkyl Triflate or Mesylate , which reacts faster at lower temperatures.

3. Color Impurities: Halogenated phenols oxidize easily to quinones, turning reaction mixtures dark red/brown.

-